
Methyl 4-ethyl-3-nitrobenzoate
Overview
Description
Methyl 4-ethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by an ethyl group, and the meta position is substituted with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 4-ethylbenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Methyl 4-ethyl-3-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Oxidation: Methyl 4-carboxy-3-nitrobenzoate.
Scientific Research Applications
Organic Synthesis
Methyl 4-ethyl-3-nitrobenzoate serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the production of more complex molecules.
Synthesis of Pharmaceuticals
The compound is frequently utilized in the synthesis of pharmaceutical agents. For instance, it can be converted into amino acids or other bioactive compounds through reduction and substitution reactions. The nitro group can be reduced to an amine, which is a common strategy in drug development.
Use in Coupling Reactions
This compound can participate in coupling reactions, such as Suzuki or Heck reactions, to create biaryl compounds that are significant in medicinal chemistry. These biaryl compounds often exhibit enhanced biological activity and are critical in the development of new therapeutics.
Medicinal Chemistry
The compound's derivatives have shown potential as active pharmaceutical ingredients (APIs). Research indicates that modifications to the nitro group can lead to compounds with improved pharmacological properties.
Antimicrobial Activity
Several studies have reported that derivatives of this compound possess antimicrobial properties. The nitro group is known to contribute to the biological activity by interacting with bacterial enzymes, making these compounds candidates for antibiotic development.
Anticancer Properties
Research has also explored the anticancer potential of this compound and its derivatives. Some studies suggest that modifications can enhance cytotoxicity against various cancer cell lines, indicating a pathway for developing novel anticancer agents.
Material Science
This compound finds applications beyond pharmaceuticals; it is also used in material science.
Polymer Chemistry
The compound can be utilized as a monomer in polymer synthesis. Its reactive groups allow for incorporation into polymer chains, potentially leading to materials with unique properties suitable for coatings, adhesives, and other applications.
Dyes and Pigments
Due to its aromatic structure, this compound can serve as a precursor for synthesizing dyes and pigments. These compounds are essential in various industries, including textiles and plastics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. This property is utilized in various synthetic applications where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Uniqueness
Methyl 4-ethyl-3-nitrobenzoate is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 4-ethyl-3-nitrobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N O4
- Molecular Weight : 223.23 g/mol
- Structure : Contains a nitro group (-NO2) and an ethyl group (-C2H5) attached to a benzoate structure.
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that nitrobenzoate derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial DNA synthesis and function .
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Nitroreductase Activation : The nitro group can be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that exert cytotoxic effects on microbial cells .
- Inhibition of Enzymatic Activity : It has been observed that this compound can inhibit certain enzymes involved in inflammatory processes, thereby modulating the inflammatory response .
- Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those related to oxidative stress and inflammation, through the activation or inhibition of specific transcription factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on various nitrobenzoate derivatives, including this compound, revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This reduction was associated with decreased activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-ethyl-3-nitrobenzoate, and what factors influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via nitration of a precursor such as methyl 4-ethylbenzoate. A typical protocol involves using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at the 3-position . Reaction efficiency depends on:
- Electrophilic directing groups : The ethyl group at the 4-position directs nitration to the 3-position due to its electron-donating nature.
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .
- Temperature control : Excess heat can lead to byproducts like dinitro derivatives.
Q. How can researchers purify this compound effectively?
- Methodological Answer : Purification typically involves:
- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences. Evidence from similar nitroaromatic esters shows yields >80% with minimal impurities after two recrystallization cycles .
- Column chromatography : For complex mixtures, silica gel chromatography with hexane/ethyl acetate (4:1) eluent effectively separates nitro isomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : -NMR confirms ester methyl groups (δ 3.8–4.0 ppm) and nitro/ethyl substitution patterns. -NMR identifies carbonyl carbons (δ 165–170 ppm) .
- IR spectroscopy : Strong absorbance at ~1530 cm (asymmetric NO) and ~1720 cm (ester C=O) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and substituent positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during nitration?
- Methodological Answer : Optimization strategies include:
- Stepwise temperature control : Maintain 0°C during nitronium ion formation, then gradually warm to room temperature to reduce over-nitration .
- Stoichiometric adjustments : Limit nitric acid to 1.1 equivalents to avoid di-nitration. Excess acid promotes side reactions, as observed in analogous methyl benzoate derivatives .
- In situ monitoring : Use TLC (hexane/ethyl acetate 3:1) to track reaction progress and terminate before byproduct formation .
Q. What computational methods predict hydrogen-bonding patterns in this compound crystals?
- Methodological Answer : Graph set analysis (GSA) and density functional theory (DFT) can model intermolecular interactions:
- GSA : Identifies hydrogen-bond motifs (e.g., rings) between nitro and ester groups, as demonstrated in related nitrobenzoate crystals .
- DFT calculations : Predict crystal packing using software like Mercury (Cambridge Crystallographic Database) to optimize hydrogen-bond geometries .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodological Answer : Cross-validation methods include:
- Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles. For example, SHELX refinement of methyl 4-chloro-3-nitrobenzoate confirmed nitro group orientation (C-N-O angle: 117.5°) .
- NOESY NMR : Detects spatial proximity between ethyl and ester groups to resolve rotational isomerism .
Q. What strategies analyze byproducts in large-scale syntheses of this compound?
- Methodological Answer : Advanced techniques include:
- HPLC-MS : Quantifies trace impurities (e.g., methyl 3,4-dinitrobenzoate) using reverse-phase C18 columns and acetonitrile/water gradients .
- Isolation via preparative TLC : Silica gel plates (2000 µm thickness) with chloroform/methanol (9:1) isolate byproducts for structural analysis .
Q. How do substituents influence the electronic properties of this compound in catalysis?
- Methodological Answer : Studies on analogous compounds reveal:
Properties
IUPAC Name |
methyl 4-ethyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPCEXMZGXMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620389 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51885-79-1 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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